molecular formula C8H8N2O B3191858 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- CAS No. 58553-56-3

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Cat. No. B3191858
CAS RN: 58553-56-3
M. Wt: 148.16 g/mol
InChI Key: YIMGABIUPXCLKI-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a heterocyclic compound that has been extensively studied in scientific research. This compound is known for its potential applications in medicinal chemistry, particularly as a precursor to various bioactive molecules. The synthesis method for this compound is well-established, and it has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and other properties.

Mechanism of Action

The mechanism of action of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not fully understood, but it is believed to act as an inhibitor of various enzymes, particularly protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and mitogen-activated protein kinases. It may also have other mechanisms of action, such as modulating gene expression or affecting cell signaling pathways.
Biochemical and Physiological Effects:
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it may also have neuroprotective effects in models of neurodegenerative diseases. This compound may also have anti-inflammatory effects and could be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied in scientific research, so there is a wealth of information available on its properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. One area of interest is the development of more potent and selective inhibitors of protein kinases using this compound as a precursor. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.

Scientific Research Applications

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has been extensively studied in scientific research due to its potential applications in medicinal chemistry. This compound has been used as a precursor to various bioactive molecules, including inhibitors of protein kinases and other enzymes. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

3,4-dihydro-2H-2,6-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h2-3,5H,1,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGABIUPXCLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Synthesis routes and methods

Procedure details

2-(4-Methoxybenzyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (I-67g: 300 mg, 1.119 mmol) was reacted with p-toluene sulfonic acid (851 mg, 4.476 mmol) and toluene (10 mL) at 110° C. for 4 hours. The reaction mass was concentrated under reduced pressure, neutralized with 1N HCl solution to pH 7 and extracted using DCM. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 45 mg of the product (27.10% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
27.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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